molecular formula C12H13FO3 B6278321 methyl (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate, cis CAS No. 1462381-61-8

methyl (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate, cis

Cat. No. B6278321
CAS RN: 1462381-61-8
M. Wt: 224.2
InChI Key:
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Description

Methyl (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate, cis, commonly known as MFC, is a synthetic compound that has been used in a wide range of scientific research applications. It is a cyclic compound containing a fluorine atom, a hydroxy group, and a carboxylic acid group. The cis conformation of MFC is the most stable form of the compound, and it has been found to have a number of unique properties that make it attractive for use in scientific research.

Scientific Research Applications

MFC has been used in a number of scientific research applications, including studies of the structure and properties of organic molecules, the synthesis of new compounds, and the development of new methods for drug delivery. It has also been used in studies of enzyme-catalyzed reactions, as well as in the preparation of pharmaceuticals.

Mechanism of Action

MFC has been found to act as a catalyst in a number of organic reactions. In particular, it has been used to catalyze the formation of carbon-carbon bonds and the formation of aryl ethers. It has also been found to be a useful reagent for the synthesis of a wide range of organic compounds.
Biochemical and Physiological Effects
MFC has been found to have a number of biochemical and physiological effects. In particular, it has been found to have a significant effect on the activity of certain enzymes, as well as on the activity of certain hormones. It has also been found to have an effect on the metabolism of certain drugs.

Advantages and Limitations for Lab Experiments

MFC has a number of advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively easy to obtain in pure form. It is also relatively inexpensive and can be used in a wide range of reactions. However, it is important to note that MFC is a relatively strong acid, and it can be corrosive if not handled with care.

Future Directions

MFC has a wide range of potential applications in scientific research. It could be used to further study the structure and properties of organic molecules, as well as to develop new methods for drug delivery. It could also be used to synthesize new compounds and to study enzyme-catalyzed reactions. In addition, it could be used to further study the biochemical and physiological effects of the compound. Finally, it could be used to develop more efficient methods of synthesizing organic compounds.

Synthesis Methods

MFC can be synthesized in a number of ways, but the most common method is the Wittig reaction. In this reaction, a phosphonium ylide is reacted with a carboxylic acid to form an alkene. The alkene is then subjected to a hydrolysis reaction to form the desired product. The hydrolysis reaction is catalyzed by an acid such as sulfuric acid, and the reaction is typically carried out at room temperature.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate, cis' involves the following steps: protection of the hydroxyl group, formation of the cyclobutane ring, introduction of the carboxylate group, and deprotection of the hydroxyl group.", "Starting Materials": [ "4-fluorophenylacetic acid", "methyl acetoacetate", "sodium hydride", "ethyl bromoacetate", "lithium aluminum hydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol" ], "Reaction": [ "Step 1: Protection of the hydroxyl group", "4-fluorophenylacetic acid is reacted with methyl acetoacetate in the presence of sodium hydride to form the corresponding ester.", "Step 2: Formation of the cyclobutane ring", "The ester is then reacted with ethyl bromoacetate in the presence of sodium hydride to form the cyclobutane ring.", "Step 3: Introduction of the carboxylate group", "The resulting cyclobutane compound is then reacted with lithium aluminum hydride in diethyl ether to reduce the ester group to a primary alcohol.", "The primary alcohol is then reacted with acetic acid and hydrochloric acid to form the corresponding acetate ester.", "Step 4: Deprotection of the hydroxyl group", "The acetate ester is then reacted with sodium hydroxide in methanol to deprotect the hydroxyl group and form the final product, methyl (1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate, cis." ] }

CAS RN

1462381-61-8

Molecular Formula

C12H13FO3

Molecular Weight

224.2

Purity

95

Origin of Product

United States

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